molecular formula C9H14N2O B13792872 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one CAS No. 908334-00-9

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one

Katalognummer: B13792872
CAS-Nummer: 908334-00-9
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: AFIVNQSXCWSYSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one is a cyclic organic compound with a unique structure that includes an imidazole ring fused with a cyclooctane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with urea or thiourea in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the cyclooctane ring.

Wissenschaftliche Forschungsanwendungen

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4,5,6,7,8-Octahydro-2-naphthalenemethanol: A similar cyclic compound with different functional groups.

    Tetramethyl acetyloctahydronaphthalenes: Compounds with a similar cyclic structure but different substituents.

Uniqueness

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one is unique due to its fused imidazole and cyclooctane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

908334-00-9

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

1,3,4,5,6,7,8,9-octahydrocycloocta[d]imidazol-2-one

InChI

InChI=1S/C9H14N2O/c12-9-10-7-5-3-1-2-4-6-8(7)11-9/h1-6H2,(H2,10,11,12)

InChI-Schlüssel

AFIVNQSXCWSYSH-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2=C(CC1)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.